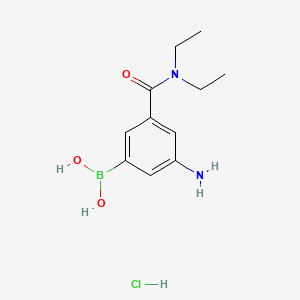

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

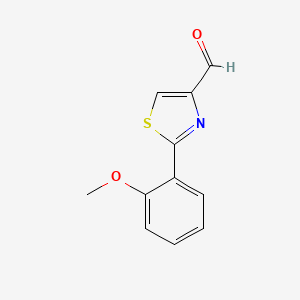

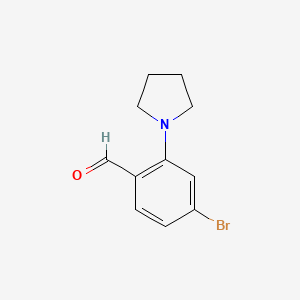

“(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C11H18BClN2O3 . It is a derivative of boronic acid, which is known for its ability to selectively bind with diol-compounds .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H18BClN2O3 . Unfortunately, the specific structural details are not available in the retrieved resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride” are not fully detailed in the available resources. The compound has a molecular weight of 272.536 .Wissenschaftliche Forschungsanwendungen

- Microparticles and Polymers : They serve as building materials for analytical methods and controlled insulin release .

Therapeutics

Boronic acids have potential therapeutic applications:

Carbohydrate Chemistry and Glycobiology

Boronic acids are crucial in carbohydrate-related research:

- Protection and Activation : Boronic acids are used to protect and activate specific functional groups in carbohydrates .

Bacterial Detection

Reversible binding of boronic acids to diols allows for bacterial detection. For instance, immobilizing 3-aminophenylboronic acid (3-APBA) on a gold electrode via a self-assembled monolayer enables bacterial affinity binding reactions with diol-groups on bacterial cell walls .

Material Science

Boronic acids contribute to material science:

Analytical Methods

Researchers use boronic acids in various analytical techniques, including:

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .

Mode of Action

The compound interacts with its targets through a reversible covalent reaction . This interaction is pH-dependent. Under high pH conditions, the boronic acid moiety can form a covalent complex with the cis-diol group. When the pH environment becomes acidic, the complex dissociates into the original boronic acid and the cis-diol .

Biochemical Pathways

Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They have also been used in the development of synthetic ‘boron-lectins’ .

Result of Action

Boronic acids have been used for the selective detection of sulfur-containing metabolites in in vitro models .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The interaction of the boronic acid moiety with cis-diol groups is pH-dependent . Other factors that could influence the compound’s action, efficacy, and stability include temperature, the presence of other chemicals in the environment, and the specific characteristics of the target molecules.

Eigenschaften

IUPAC Name |

[3-amino-5-(diethylcarbamoyl)phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3.ClH/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8;/h5-7,16-17H,3-4,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULUJZFVUNTJKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N(CC)CC)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674324 |

Source

|

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride | |

CAS RN |

957066-02-3 |

Source

|

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)